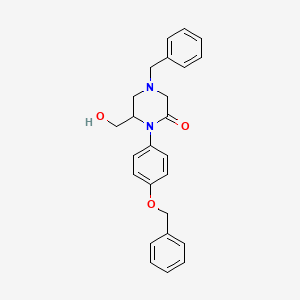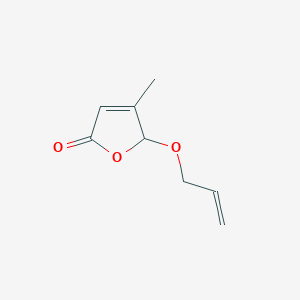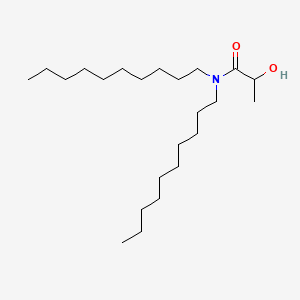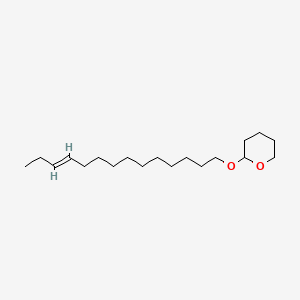
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans These compounds are characterized by a six-membered ring containing one oxygen atom and five carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran typically involves the formation of the tetrahydropyran ring followed by the introduction of the (E)-11-tetradecenyloxy group. One possible synthetic route could involve the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through an acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.
Introduction of the (E)-11-tetradecenyloxy Group: This step may involve the reaction of the tetrahydropyran ring with an appropriate alkenyl halide under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The aliphatic chain and the tetrahydropyran ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while reduction may produce alkanes.
Aplicaciones Científicas De Investigación
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological processes involving ether-linked lipids.
Medicine: Exploration of its potential pharmacological properties.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of (E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering membrane properties due to its lipophilic nature.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: The parent compound without the aliphatic chain.
(E)-11-Tetradecenyloxy Compounds: Other compounds with similar aliphatic chains but different ring structures.
Uniqueness
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran is unique due to the combination of the tetrahydropyran ring and the (E)-11-tetradecenyloxy group, which may confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
57586-92-2 |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
2-[(E)-tetradec-11-enoxy]oxane |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h3-4,19H,2,5-18H2,1H3/b4-3+ |
Clave InChI |
FLWVGSJSYVWGTC-ONEGZZNKSA-N |
SMILES isomérico |
CC/C=C/CCCCCCCCCCOC1CCCCO1 |
SMILES canónico |
CCC=CCCCCCCCCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)




![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)
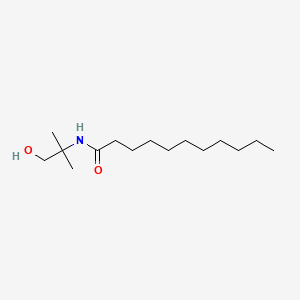
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)



